molecular formula C22H38N2O15 B15380830 GlcNAc beta(1-4)[Fuc alpha(1-6)]GlcNAc

GlcNAc beta(1-4)[Fuc alpha(1-6)]GlcNAc

Número de catálogo: B15380830
Peso molecular: 570.5 g/mol
Clave InChI: GABPZCPMDPOFMI-ZSSINRHZSA-N
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Descripción

GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc is a disaccharide structure characterized by a core fucose (Fuc) residue linked via an α1-6 glycosidic bond to the innermost N-acetylglucosamine (GlcNAc) of a chitobiose core (GlcNAcβ1-4GlcNAc). This modification is a hallmark of core fucosylation in N-linked glycans, particularly in immunoglobulin G (IgG) Fc regions .

Propiedades

Fórmula molecular

C22H38N2O15

Peso molecular

570.5 g/mol

Nombre IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28)/t7-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-,20?,21-,22+/m0/s1

Clave InChI

GABPZCPMDPOFMI-ZSSINRHZSA-N

SMILES isomérico

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H](C([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Key Features:

  • Structure : Fucα1-6 linked to the reducing-terminal GlcNAc, which is β1-4 linked to a second GlcNAc.
  • Biological Role :
    • Reduces antibody-dependent cellular cytotoxicity (ADCC) by weakening IgG binding to FcγRIIIa receptors .
    • Serves as a high-affinity epitope for bacterial lectins like SL2-1, highlighting its role in host-pathogen interactions .
  • Analytical Identification : Detected via NMR (δ1.234 for Fuc H-6 in α1-3/α1-6 linkages) and mass spectrometry (m/z 570.55 for [M+H]⁺) .
  • Commercial Availability : Synthesized as a reference standard (CAS 108964-40-5) with ≥98% purity .

Table 1: Structural and Functional Comparison

Compound Name Structure Linkage Positions Biological Role Organism/Context Key References
GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc GlcNAcβ1-4(Fucα1-6)GlcNAc Fucα1-6 → GlcNAcβ1-4→GlcNAc Modulates IgG effector functions; lectin recognition (e.g., SL2-1) Human IgG, bacterial lectins
Lewis X (Leˣ) Galβ1-4[Fucα1-3]GlcNAc Fucα1-3 → GlcNAcβ1-4→Gal Cell adhesion, immune response; binds selectins Vertebrates, Schistosoma mansoni
Lewis Y (Leʸ) Fucα1-2Galβ1-4[Fucα1-3]GlcNAc Fucα1-2→Gal; Fucα1-3→GlcNAc Tumor antigen; overexpressed in cancers Human carcinomas
Sialyl Lewis X (sLeˣ) Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc Siaα2-3→Gal; Fucα1-3→GlcNAc Leukocyte trafficking; selectin ligand in inflammation Human immune system
Human Milk Oligosaccharides (HMOs) Galβ1-4[Fucα1-3]GlcNAcβ1-3Galβ1-4Glc Fucα1-3→GlcNAc; variable linkages Prebiotics; anti-pathogen activity Human milk
Core 2 O-Glycan GlcNAcβ1-6(Galβ1-3)GalNAcα– GlcNAcβ1-6→GalNAc Mucin biosynthesis; altered in cancer (e.g., Tn antigen) Human epithelial cells

Detailed Analysis of Key Comparisons

B. Role in Pathogen Interactions
  • Schistosoma mansoni glycans utilize Leˣ (Galβ1-4[Fucα1-3]GlcNAc) to mimic host antigens, evading immune detection .
  • SL2-1 lectin specifically binds GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc (Kd ~5 nM), demonstrating evolutionary adaptation to core fucosylation .
C. Analytical Differentiation
  • NMR :
    • GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc: Fuc H-6 at δ1.234 .
    • Leˣ: Fuc H-1 at δ5.124 .
  • Mass Spectrometry :
    • GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc: m/z 570.55 .
    • sLeˣ: m/z 895.3 (with sialic acid) .
D. Therapeutic Implications
  • Core fucose removal enhances ADCC in monoclonal antibodies (e.g., afucosylated anti-CD20 antibodies) .
  • sLeˣ inhibitors (e.g., glycyrrhizin derivatives) block selectins in inflammatory diseases .

Q & A

Q. What experimental methodologies are recommended for resolving the structural conformation of GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc?

To determine the spatial arrangement and glycosidic linkages:

  • Nuclear Magnetic Resonance (NMR): Use 2D 1H^1H-13C^13C HSQC and NOESY to analyze chemical shifts and inter-residue nuclear Overhauser effects (NOEs). Core fucosylation (α1-6) induces distinct shifts in GlcNAc resonances, as seen in studies of similar glycans .
  • Mass Spectrometry (MS): MALDI-TOF-MS or ESI-MS with collision-induced dissociation (CID) identifies fragment ions characteristic of α1-6 fucosylation (e.g., loss of fucose at 146 Da) .
  • Molecular Dynamics (MD): Simulate stacking interactions between Fucα(1-6) and β(1-4)GlcNAc to predict stable conformers. MD studies show α1-6 fucose stabilizes a "closed" chitobiose conformation, altering psi angles by ~20° .

Q. How can monoclonal antibodies (mAbs) be utilized to detect GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc in biological samples?

  • Antibody Selection: Use mAbs specific to fucosylated epitopes (e.g., anti-Lewis X or custom antibodies). For example, FH4 mAb binds Galβ1-4(Fucα1-3)GlcNAc but cross-reactivity with α1-6 fucose variants requires validation .
  • Glycan Array Screening: Immobilize synthetic glycans on arrays and measure mAb binding intensity (scale: 1–5). LacdiNAc-fucose (GalNAcβ1-4[Fucα1-3]GlcNAc) shows weaker binding than Lewis X, highlighting the need for epitope-specific controls .
  • Western Blot/Flow Cytometry: Optimize permeabilization buffers to expose intracellular glycans. Include α-L-fucosidase-treated samples as negative controls .

Advanced Research Questions

Q. How can conflicting data on glycan-protein binding affinities be resolved?

Conflicts often arise from assay-specific conditions:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KdK_d) using neoglycoconjugates. DC-SIGN binds Le<sup>x</sup> (Galβ1-4[Fucα1-3]GlcNAc) with Kd<2μMK_d < 2 \mu M, but no binding is observed for α1-6 fucosylated N-glycans .
  • Competitive Inhibition Assays: Compare IC50_{50} values using free glycans vs. immobilized forms. Core α1-6 fucose may sterically hinder access in solid-phase assays but not in solution .
  • Structural Validation: Combine cryo-EM or X-ray crystallography with MD simulations to map binding pockets. Fucα(1-6) may disrupt hydrogen bonding networks critical for lectin recognition .

Q. What strategies are effective for synthesizing GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc with high regioselectivity?

  • Chemoenzymatic Synthesis:
    • Step 1: Use β1-4-galactosyltransferase to link GlcNAcβ(1-4)GlcNAc.
    • Step 2: Introduce Fucα(1-6) via α1-6-fucosyltransferase (FUT8) with GDP-fucose donor. FUT8 requires a terminal GlcNAc and Mn2+^{2+} cofactor .
  • Protecting Group Strategy: Temporarily block GlcNAc-OH groups at positions 3 and 4 to direct fucosylation to O5. Benzylidene or acetyl groups are commonly used .
  • HPLC Purification: Monitor reaction progress with HILIC columns. Synthetic yields typically range 40–60%, with impurities from incomplete fucosylation .

Q. How does α1-6 fucosylation influence glycan-protein interactions compared to α1-3 fucosylation?

  • Lectin Binding: α1-6 fucose (core fucose) reduces binding to DC-SIGN and mannose-binding lectins but enhances interactions with fucose-specific receptors (e.g., Langerin) .
  • Antibody Recognition: α1-6 fucosylation of IgG1 Fc decreases binding to FcγRIIIa, impacting antibody-dependent cellular cytotoxicity (ADCC). This is critical for therapeutic antibody engineering .
  • Thermodynamic Stability: MD simulations show α1-6 fucose stabilizes the chitobiose core via hydrophobic stacking, increasing glycan rigidity by ~15% compared to α1-3 variants .

Data Contradiction Analysis

Q. Why do glycan array and SPR assays yield divergent binding data for the same lectin-glycan pair?

  • Multivalency Effects: Glycan arrays present glycans multivalently, enhancing avidity. SPR typically uses monovalent ligands, reflecting intrinsic KdK_d. For example, DC-SIGN binds multivalent Le<sup>x</sup> with higher apparent affinity than monovalent forms .
  • Surface Immobilization: Orientation-dependent steric hindrance on arrays may block access to α1-6 fucose. Include spacer arms (e.g., PEG) to minimize this .
  • Solution vs. Solid Phase: Lectins may adopt distinct conformations in solution. Validate with isothermal titration calorimetry (ITC) to measure solution-phase interactions .

Methodological Tables

Q. Table 1. Comparative Binding Intensities of Glycan Epitopes

Glycan StructuremAb Binding (1–5)Lectin KdK_d (μM\mu M)
Galβ1-4(Fucα1-3)GlcNAc (Le<sup>x</sup>)51.8 (DC-SIGN)
GalNAcβ1-4(Fucα1-3)GlcNAc312.5 (DC-SIGN)
GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc1No binding
Data sourced from glycan array and SPR studies .

Q. Table 2. Key NMR Chemical Shifts for Fucosylated GlcNAc Residues

Residue1H^1H-Shift (ppm)13C^13C-Shift (ppm)
GlcNAc-1 (β1-4)4.55 (H-1)103.2
Fucα(1-6)-GlcNAc5.12 (H-1)99.8
Data derived from NMR studies of core-fucosylated glycans .

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